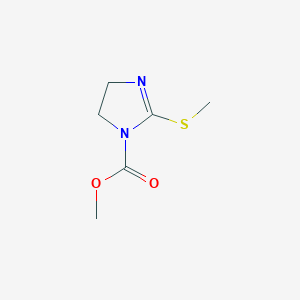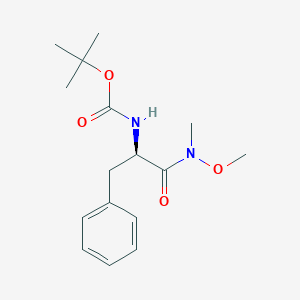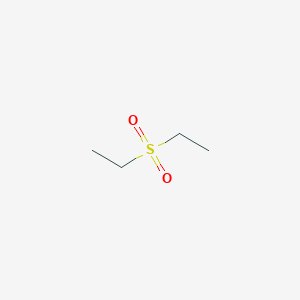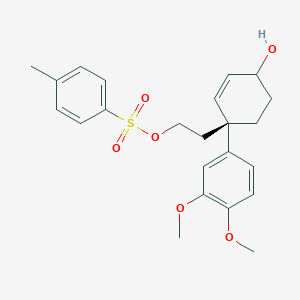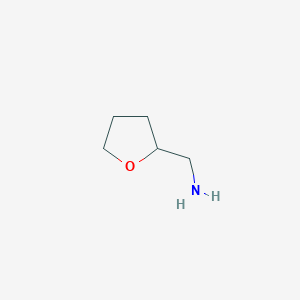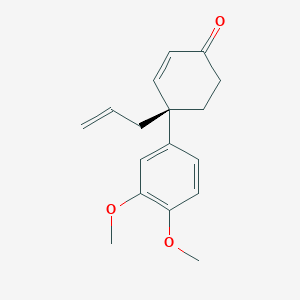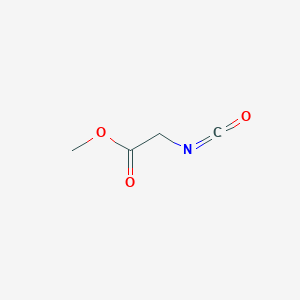
Methyl 2-isocyanatoacetate
Descripción general
Descripción
"Methyl 2-isocyanatoacetate" is a chemical compound that belongs to the class of isocyanates, known for their reactive isocyanate group (-N=C=O). This functionality allows them to participate in a wide range of chemical reactions, making them valuable in various synthetic applications. Isocyanates, including methyl 2-isocyanatoacetate, are crucial intermediates in the production of polymers, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of methyl 2-isocyanatoacetate can involve several methods, including gas-phase reactions and catalytic processes. For instance, the gas-phase synthesis and characterization of methyl-2,2-dicyanoacetate anion through electrospray ionisation source involve tetracyanoethylene and methanol, demonstrating the versatility of isocyanate chemistry in the gas phase (Anstöter & Verlet, 2020).
Molecular Structure Analysis
Molecular structure analysis of isocyanates, including methyl 2-isocyanatoacetate, provides insights into their reactivity and interaction with other molecules. For example, computational studies have been used to investigate the structure and reactivity of various isocyanate compounds, highlighting the importance of the isocyanate group in determining molecular properties and reaction pathways.
Chemical Reactions and Properties
Methyl 2-isocyanatoacetate participates in a range of chemical reactions, such as polymerization and reactions with compounds containing active hydrogen. These reactions are fundamental to producing materials with diverse properties and applications. For example, cyclohexylisocyanide and methyl 2-isocyanoacetate have been used as convertible isocyanides in the synthesis of biaryl-substituted 1,4-benzodiazepine-2,5-diones, showcasing the compound's utility in medicinal chemistry (Zhou, Zhang, & Yan, 2010).
Aplicaciones Científicas De Investigación
Genetic and Cellular Responses :
- Methyl isocyanate can negatively regulate the DNA damage response pathway in mammalian cells, potentially leading to cell cycle arrest and apoptosis. This suggests it might induce genetic alterations (Mishra et al., 2009).
- It acts as a potent sensory and pulmonary irritant, causing reflex decreases in respiratory rate at certain concentrations (Ferguson et al., 1986).
- The compound can affect chromosome structure but does not induce gene mutations. Its chromosomal effects do not depend on exogenous metabolism (Shelby et al., 1987).
- It induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes, pointing to unknown molecular mechanisms of immunotoxic consequences (Mishra et al., 2008).
Materials Science and Chemistry :
- Methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, a related compound, is a highly reactive polymer with potential applications in high-performance coatings due to its high glass transition temperature (Moszner et al., 2003).
- Isocyanates, in general, are useful probes for protein structure exploration, with varying reactivity and specificity based on their molecular structure (Brown et al., 1987).
- Novel T-type polyurethanes with 2,5-dioxybenzylidenecyanoacetate show promise for use in nonlinear optical (NLO) devices due to their high thermal stability and acceptable nonlinear optical properties (Lee et al., 2005).
Health and Environmental Safety :
- The compound has been linked to potential carcinogenic effects, with evidence of carcinogenic potency in animals but contradictory data in humans (Senthilkumar et al., 2012).
- Exposure in the Bhopal disaster victims indicated systemic effects and pulmonary damage, highlighting its significant health risks (Lepkowski, 1988).
Safety And Hazards
Direcciones Futuras
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . This suggests that “Methyl 2-isocyanatoacetate” could potentially be used in the synthesis of these derivatives, opening up new avenues for research and development.
Propiedades
IUPAC Name |
methyl 2-isocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGONRPXUNVTWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377742 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanatoacetate | |
CAS RN |
30988-17-1 | |
| Record name | Methyl 2-isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-isocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)

